Ethanone, 2-fluoro-1-(3-thienyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) is an organic compound that belongs to the class of thienyl ketones It features a thienyl group (a sulfur-containing five-membered ring) attached to a fluorinated ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to oxidation to form the desired ketone.
Industrial Production Methods: Industrial production of Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The thienyl group contributes to its unique electronic properties, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-(2-Thienyl)-2-fluoroethanone: Similar structure but with the thienyl group attached at a different position.
1-(3-Thienyl)-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Thienyl)-2-bromoethanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: Ethanone, 2-fluoro-1-(3-thienyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
145652-68-2 |
---|---|
Molecular Formula |
C6H5FOS |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-fluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H5FOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2 |
InChI Key |
IBDPREUHJPTZIK-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)CF |
Canonical SMILES |
C1=CSC=C1C(=O)CF |
Synonyms |
Ethanone, 2-fluoro-1-(3-thienyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.